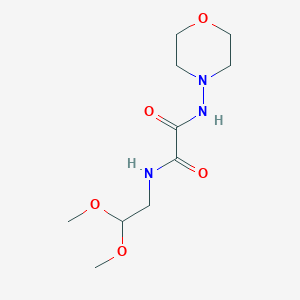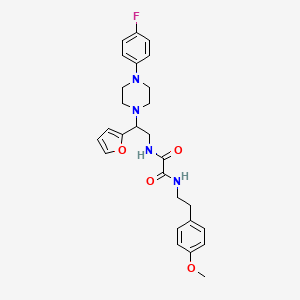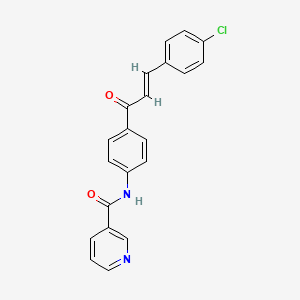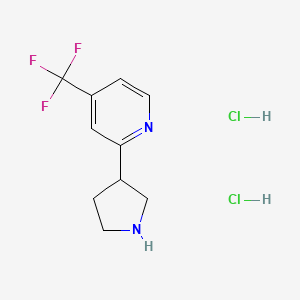
N-(2,2-Dimethoxyethyl)-N'-morpholin-4-yloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide: is a chemical compound with the molecular formula C9H18N2O4 It is known for its unique structure, which includes a morpholine ring and a dimethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide typically involves the reaction of aminoacetaldehyde dimethyl acetal with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of Aminoacetaldehyde Dimethyl Acetal: This intermediate is synthesized from chloroacetaldehyde dimethyl acetal through a series of reactions including bromination, Gabriel synthesis, and hydrazinolysis.
Reaction with Morpholine: The aminoacetaldehyde dimethyl acetal is then reacted with morpholine in the presence of a catalyst such as paraformaldehyde.
Industrial Production Methods: Industrial production of N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens, nucleophiles; reactions are conducted under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and polymers .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It is explored for its pharmacological properties and potential therapeutic effects.
Industry: In the industrial sector, N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and other products.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Protein Modification: It can modify proteins through covalent binding, affecting their structure and function.
Comparison with Similar Compounds
N-(2,2-Dimethoxyethyl)prop-2-enamide: This compound shares a similar structure but differs in the presence of a prop-2-enamide group.
Dimethoxyethane: Known for its use as a solvent, dimethoxyethane has a similar dimethoxyethyl group but lacks the morpholine ring.
Uniqueness: N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide is unique due to its combination of a morpholine ring and a dimethoxyethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-morpholin-4-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O5/c1-16-8(17-2)7-11-9(14)10(15)12-13-3-5-18-6-4-13/h8H,3-7H2,1-2H3,(H,11,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWCCNUSFQGYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NN1CCOCC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-allyl-2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2500921.png)
![4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2500922.png)


![N-(3-chloro-4-methylphenyl)-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2500926.png)
![5-(2-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2500927.png)



![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2500937.png)
![ethyl 2-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2500939.png)

![2-(4-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2500943.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2500944.png)
